2,6-Bis(methylsulfanyl)pyrimidin-4-amine
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Overview
Description
2,6-Bis(methylsulfanyl)pyrimidin-4-amine is a heterocyclic organic compound with the molecular formula C6H9N3S2 This compound is characterized by the presence of two methylsulfanyl groups attached to the pyrimidine ring at positions 2 and 6, and an amino group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(methylsulfanyl)pyrimidin-4-amine typically involves the reaction of 2,6-dichloropyrimidine with methylthiolate anions. The reaction is carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The methylthiolate anions are generated in situ by the reaction of sodium methanethiolate with methanol .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the implementation of purification steps such as crystallization and recrystallization to achieve high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(methylsulfanyl)pyrimidin-4-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The methylsulfanyl groups can be substituted by nucleophiles such as amines and thiols under basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methanethiolate in methanol, followed by heating.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrimidines.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines.
Scientific Research Applications
2,6-Bis(methylsulfanyl)pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2,6-Bis(methylsulfanyl)pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, as a fluorescence probe, the compound coordinates with metal ions such as cadmium, leading to a change in its fluorescence properties . This interaction is facilitated by the presence of the methylsulfanyl groups, which act as coordination sites for the metal ions .
Comparison with Similar Compounds
Similar Compounds
2,4-Bis(methylsulfanyl)pyrimidine: Similar structure but with methylsulfanyl groups at positions 2 and 4.
2,6-Dimethylpyrimidin-4-amine: Similar structure but with methyl groups instead of methylsulfanyl groups.
2,6-Bis(ethylsulfanyl)pyrimidin-4-amine: Similar structure but with ethylsulfanyl groups instead of methylsulfanyl groups.
Uniqueness
2,6-Bis(methylsulfanyl)pyrimidin-4-amine is unique due to the presence of two methylsulfanyl groups, which enhance its reactivity and coordination ability with metal ions. This makes it particularly useful in applications such as fluorescence probes and as a building block for more complex molecules .
Properties
CAS No. |
6299-28-1 |
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Molecular Formula |
C6H9N3S2 |
Molecular Weight |
187.3 g/mol |
IUPAC Name |
2,6-bis(methylsulfanyl)pyrimidin-4-amine |
InChI |
InChI=1S/C6H9N3S2/c1-10-5-3-4(7)8-6(9-5)11-2/h3H,1-2H3,(H2,7,8,9) |
InChI Key |
ULCJTRVCSOMCIS-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=NC(=C1)N)SC |
Origin of Product |
United States |
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